1-环己基-1H-吡咯-3-甲醛

描述

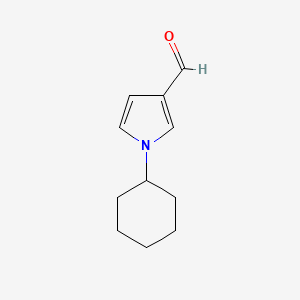

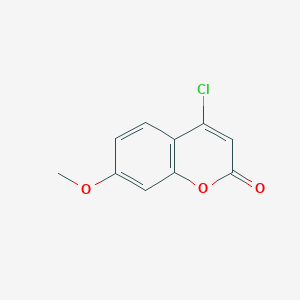

1-Cyclohexyl-1H-pyrrole-3-carbaldehyde is a compound that can be synthesized through various chemical reactions and serves as an intermediate for the production of a range of heterocyclic compounds. The structure of this compound includes a pyrrole ring, which is a five-membered aromatic heterocycle with a nitrogen atom, and a cyclohexyl group attached to the nitrogen atom of the pyrrole ring. The carbaldehyde group at the 3-position of the pyrrole ring indicates the presence of a formyl group (CHO) which is a functional group consisting of a carbonyl center bonded to a hydrogen atom.

Synthesis Analysis

The synthesis of pyrrole derivatives, including those with a carbaldehyde group, can be achieved through multi-component reactions. For instance, a sequential multi-component method has been developed for the synthesis of N-arylpyrrole-3-carbaldehydes, which involves a proline-catalyzed Mannich reaction-cyclization sequence followed by oxidative aromatization . Additionally, carbohydrates can be converted into N-substituted 5-(hydroxymethyl)pyrrole-2-carbaldehydes through a reaction with primary amines and oxalic acid, which can then be transformed into pyrrole-fused poly-heterocyclic compounds .

Molecular Structure Analysis

The molecular structure of 1-cyclohexyl-1H-pyrrole-3-carbaldehyde is characterized by the presence of a pyrrole ring and a cyclohexyl group. The pyrrole ring is a common motif in many biologically active compounds and materials. The cyclohexyl group can influence the physical and chemical properties of the molecule, such as solubility and reactivity.

Chemical Reactions Analysis

Pyrrole derivatives can undergo various chemical reactions. For example, cyclohexanecarbaldehyde can participate in multicomponent condensations to afford functionalized cyclohexyl-substituted compounds . The reactivity of the carbaldehyde group also allows for the formation of different products depending on the reaction conditions and the reactants involved, as seen in the reaction of 1-aryl-5-chloro-3-methyl-1H-pyrazole-4-carbaldehyde with cyclohexylamine .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-cyclohexyl-1H-pyrrole-3-carbaldehyde are influenced by its molecular structure. The presence of the carbaldehyde group can make the compound a potential candidate for further functionalization. The cyclohexyl group can affect the compound's solubility in organic solvents. The pyrrole ring contributes to the compound's aromaticity and potential for electronic interactions, which can be important for applications in materials science and pharmaceuticals.

科学研究应用

超分子化学

- 一项研究描述了在创建类似化合物 1-甲基-1H-吡咯-2-甲醛肟的 {Mn(III)25} 桶状簇中使用类似化合物。该化合物通过 Na(+) 阳离子连接成 1D 聚合拓扑,表现出单分子磁性行为,突出了其在超分子化学和磁性学中的潜力 (Giannopoulos 等人,2014)。

有机合成和材料科学

- 研究表明,涉及类似化合物(如 1-芳基-5-氯-3-甲基-1H-吡唑-4-甲醛)与环己胺反应的产物不同。这些反应产生的化合物形成氢键片或二聚体,这对于合成新材料和化学结构很重要 (Orrego Hernandez 等人,2015)。

氟化吡咯

- 已经开发出一种制备各种新 3-氟化吡咯的方法,包括 5-烷氧甲基-2-芳基-3-氟-1H-吡咯和 2-芳基-3-氟-1H-吡咯-5-甲醛。这证明了该化合物在合成氟化吡咯中的用途,氟化吡咯在制药和农化工业中很有价值 (Surmont 等人,2009)。

核磁共振波谱和 DFT 计算

- 另一项研究重点关注 1-乙烯基吡咯-2-甲醛异构体的 NMR 光谱数据和 DFT 计算。这项研究有助于理解分子内氢键作用,这在研究分子结构和相互作用中至关重要 (Afonin 等人,2009)。

光致分子内反应

- 该化合物还用于 1-(ω-烯基)-2-卤代吲哚-3-甲醛和 1-(ω-烯基)-2-氯吡咯-3-甲醛的分子内光加成反应,导致形成 1,2-稠合的吲哚和吡咯 (Lu 等人,2009)。

属性

IUPAC Name |

1-cyclohexylpyrrole-3-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO/c13-9-10-6-7-12(8-10)11-4-2-1-3-5-11/h6-9,11H,1-5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXPPVRJYJMNGAW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)N2C=CC(=C2)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(cyclohexylmethyl)-5-[(3,4-dichlorophenyl)methylsulfanyl]-8,9-dimethoxy-3H-imidazo[1,2-c]quinazolin-2-one](/img/structure/B3033490.png)

![1-[(2,5-dimethylphenyl)methyl]-4-(3-naphthalen-1-yl-1H-pyrazol-5-yl)piperidine](/img/structure/B3033491.png)

![5-chloro-N-[2-(4-methoxyanilino)-2-oxo-1-phenylethyl]-1,3-dimethyl-1H-pyrazole-4-carboxamide](/img/structure/B3033495.png)

![5-chloro-1,3-dimethyl-N-{2-[(4-methylbenzyl)amino]-2-oxo-1-phenylethyl}-1H-pyrazole-4-carboxamide](/img/structure/B3033497.png)

![3-chloro-2-[5-(1H-pyrazol-5-yl)-3-isoxazolyl]-5-(trifluoromethyl)pyridine](/img/structure/B3033498.png)

![1-[(2,6-dichlorophenyl)methyl]-4-(3-naphthalen-1-yl-1H-pyrazol-5-yl)piperidine](/img/structure/B3033499.png)

![4-Chloro-N-(5,11-dihydro-10-thia-dibenzo[a,d]cyclohepten-5-yl)-butyramide](/img/structure/B3033501.png)

![2-{[(2,5-Dichlorophenyl)amino]methyl}-6-ethoxyphenol](/img/structure/B3033503.png)

![2-{[(2-Chloro-4-methylphenyl)amino]methyl}-6-ethoxyphenol](/img/structure/B3033509.png)

![2-{[(3-Chloro-2-fluorophenyl)amino]methyl}-6-ethoxyphenol](/img/structure/B3033510.png)